molecular formula C11H4ClN3O3 B12088005 7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione

7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione

Katalognummer: B12088005
Molekulargewicht: 261.62 g/mol
InChI-Schlüssel: IMIYFBGJPBQBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazinediones-derivative-1 is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. Pyridazinediones, specifically, have carbonyl groups at the 3 and 6 positions of the ring. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyridazinediones-derivative-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions yields pyridazinedione derivatives . Another method involves the use of microwave-assisted synthesis, which offers eco-friendly and efficient yields .

Industrial Production Methods

Industrial production of pyridazinediones-derivative-1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridazinediones-derivative-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridazinediones-derivative-1 can yield pyridazinedione oxides, while reduction can produce pyridazinedione alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of pyridazinediones-derivative-1 involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their function and activity .

Eigenschaften

Molekularformel

C11H4ClN3O3

Molekulargewicht

261.62 g/mol

IUPAC-Name

7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione

InChI

InChI=1S/C11H4ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)

InChI-Schlüssel

IMIYFBGJPBQBOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)N=NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.